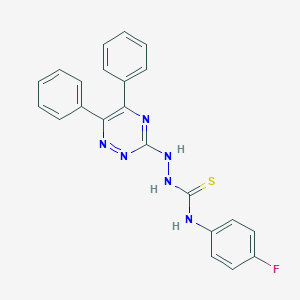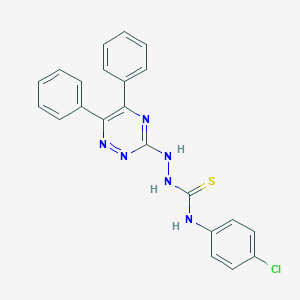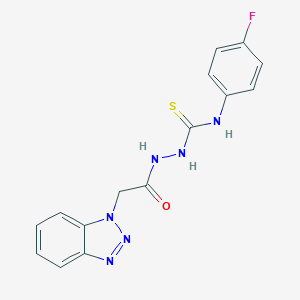![molecular formula C20H21N5S2 B292728 2-[5-(isopropylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292728.png)
2-[5-(isopropylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(isopropylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[5-(isopropylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(isopropylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine can induce apoptosis in cancer cells, reduce inflammation, and exhibit antibacterial activity. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[5-(isopropylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine in lab experiments is its potential to exhibit multiple activities, making it a versatile compound for various research applications. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
For research on 2-[5-(isopropylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine include further investigation into its mechanism of action, as well as its potential use in the treatment of various diseases. Additionally, studies could be conducted to determine the compound's toxicity and pharmacokinetic properties to assess its safety and effectiveness as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-[5-(isopropylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine involves the reaction of 4-amino-2,6-dimethylthieno[2,3-b]pyridine-3-carbonitrile with 4-phenyl-1H-1,2,3-triazole-5-thiol and isopropyl iodide in the presence of a base. The resulting compound is then purified through column chromatography.
Applications De Recherche Scientifique
2-[5-(isopropylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antibacterial activities. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C20H21N5S2 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
4,6-dimethyl-2-(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C20H21N5S2/c1-11(2)26-20-24-23-18(25(20)14-8-6-5-7-9-14)17-16(21)15-12(3)10-13(4)22-19(15)27-17/h5-11H,21H2,1-4H3 |
Clé InChI |
XTWBWGZJOXDQGP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NN=C(N3C4=CC=CC=C4)SC(C)C)N)C |
SMILES canonique |
CC1=CC(=NC2=C1C(=C(S2)C3=NN=C(N3C4=CC=CC=C4)SC(C)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B292646.png)
![[8-Amino-7-(4-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](phenyl)methanone](/img/structure/B292648.png)
![2-benzoyl-3-(2-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292650.png)
![1-({[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B292655.png)

![N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]-N'-phenylcarbamimidothioic acid](/img/structure/B292659.png)


![N'-benzyl-N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]carbamimidothioic acid](/img/structure/B292662.png)


![2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292665.png)

